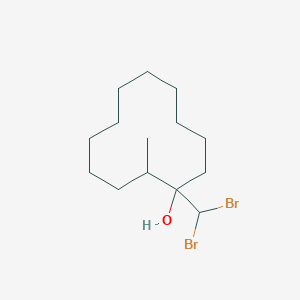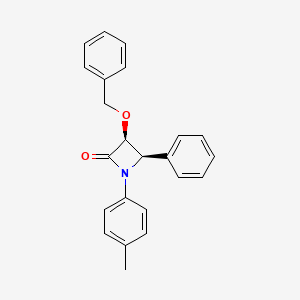
1-(Dibromomethyl)-2-methylcyclododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromomethyl)-2-methylcyclododecan-1-ol is an organic compound characterized by the presence of a dibromomethyl group attached to a cyclododecane ring
Preparation Methods
The synthesis of 1-(Dibromomethyl)-2-methylcyclododecan-1-ol typically involves the bromination of a precursor compound. One common method involves the generation of enolates from α,α-dibromoketones, followed by a reaction with dialkyl chlorophosphates .
Chemical Reactions Analysis
1-(Dibromomethyl)-2-methylcyclododecan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation states and derivatives.
Addition Reactions: The compound can undergo addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Common reagents used in these reactions include sodium ethoxide, hydrobromic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dibromomethyl)-2-methylcyclododecan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Dibromomethyl)-2-methylcyclododecan-1-ol involves its interaction with various molecular targets. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can result in the modification of proteins, DNA, and other cellular components, potentially leading to genotoxic effects .
Comparison with Similar Compounds
1-(Dibromomethyl)-2-methylcyclododecan-1-ol can be compared with other similar compounds, such as:
1,4-Dibromobenzene: Both compounds contain dibromomethyl groups, but 1,4-dibromobenzene has a simpler aromatic structure.
Dibromomethane: This compound is structurally simpler and is used primarily as a solvent and in organic synthesis.
4’-Bromomethyl-2-Cyanobiphenyl: This compound is used in pharmaceutical applications and has a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its cyclododecane ring structure, which imparts distinct chemical properties and reactivity compared to simpler dibromomethyl compounds.
Properties
CAS No. |
61415-10-9 |
|---|---|
Molecular Formula |
C14H26Br2O |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
1-(dibromomethyl)-2-methylcyclododecan-1-ol |
InChI |
InChI=1S/C14H26Br2O/c1-12-10-8-6-4-2-3-5-7-9-11-14(12,17)13(15)16/h12-13,17H,2-11H2,1H3 |
InChI Key |
YUNJGYKONQCKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCC1(C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]-](/img/structure/B14569547.png)





![N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14569578.png)


![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14569600.png)


![Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-](/img/structure/B14569608.png)
![2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14569610.png)
